molecular formula C12H13FO2 B12841188 ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Cat. No.: B12841188
M. Wt: 208.23 g/mol
InChI Key: QTSSAQZLIITOFS-PWSUYJOCSA-N
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Description

(1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate is a fluorinated organic compound characterized by a cyclopropane ring substituted with a phenyl group and a fluoro group. The presence of fluorine in the molecule imparts unique chemical and physical properties, making it a compound of interest in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a fluorinating agent. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of fluorinating agents and catalysts can be tailored to achieve cost-effective and scalable production .

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Scientific Research Applications

(1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Ethyl 2-phenylcyclopropanecarboxylate: Lacks the fluoro group, resulting in different chemical properties.

    Methyl 2-fluoro-2-phenylcyclopropanecarboxylate: Similar structure but with a methyl ester group instead of ethyl.

    2-Fluoro-2-phenylcyclopropanecarboxylic acid: The carboxylic acid analog of the compound.

Uniqueness: The presence of the fluoro group in (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate imparts unique properties such as increased stability, lipophilicity, and bioavailability. These characteristics make it distinct from its analogs and valuable in various applications .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1

InChI Key

QTSSAQZLIITOFS-PWSUYJOCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@]1(C2=CC=CC=C2)F

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2)F

Origin of Product

United States

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